(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a phenyl group, a methyl group, and a tetrahydrofuran ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 1-methyl-3-phenylpropylamine with tetrahydrofuran-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpropylamine: A related compound with a similar structure but lacking the tetrahydrofuran ring.
3-Phenyl-1-propylamine: Another similar compound with a different substitution pattern on the propyl chain.
N-Methyl-phenethylamine: A compound with a similar phenyl and methyl group arrangement but differing in the overall structure.
Uniqueness
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHGAQOKJAJLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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